四氢糠醇甲基丙烯酸酯

描述

Tetrahydrofurfuryl methacrylate (THFMA) is an important organic compound that is widely used in various scientific and industrial applications. It is a versatile monomer that has been used in the synthesis of a wide range of polymers, copolymers, and oligomers. It is also used in the production of coatings, adhesives, and other materials. In addition, THFMA has been used for the production of biodegradable materials, as well as for the manufacture of pharmaceuticals and medical devices.

科学研究应用

生物基光聚合物

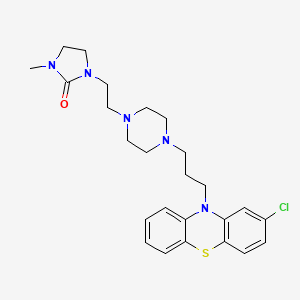

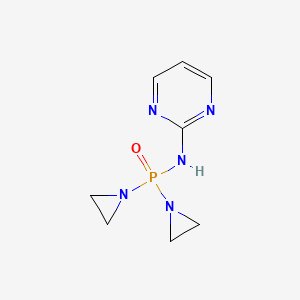

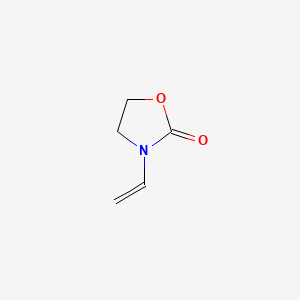

热响应形状记忆聚合物:THFMA 用于制造表现出热响应形状记忆行为的生物基光聚合物 {svg_1}。这些聚合物可以通过生物基单体(包括 THFMA)的混合物合成,并在光固化后展现出更高的刚度、机械和热特性。它们有望在需要形状记忆功能的应用中取代石油基聚合物。

医疗植入物

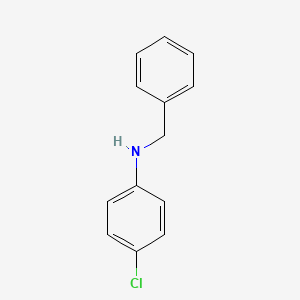

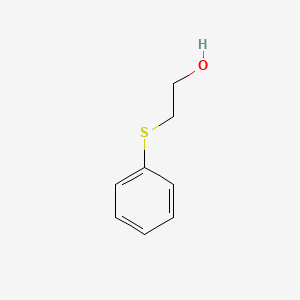

生物相容性和疏水性:基于 THFMA 的聚合物以其生物相容性而闻名,在医疗植入物方面具有潜在用途 {svg_2} {svg_3}。即使吸收大量水分后,这些聚合物的结构仍然保持坚固,这对保持植入物的完整性至关重要。

纳米技术

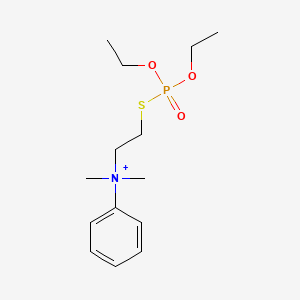

高科技应用:在纳米技术领域,THFMA 有助于开发用于微电子、光电子和纳米技术等高科技领域的生物基光聚合物 {svg_4}。这些应用得益于环保的生产工艺以及在低温下固化树脂的选定区域的能力。

光电子学

钙钛矿表面增强:THFMA 整合到钙钛矿表面以提高疏水性,这对光电子器件的稳定性和性能至关重要 {svg_5}。THFMA 的交联能力有助于封装钙钛矿薄膜,增强其耐久性。

微电子

制造中的光聚合:THFMA 参与环境温度光共聚合过程,这对于微电子元件的制造至关重要 {svg_6}。它提供了一种受控的聚合过程,这对精确有效地生产电子元件至关重要。

涂料和粘合剂

增强的柔性和粘合性:THFMA 显着增强了涂料和粘合剂的柔性和粘合性能 {svg_7} {svg_8}。它在快固型粘合剂和保护涂料中用作反应性稀释剂,有助于提高最终产品的耐久性和性能。

作用机制

Target of Action

Tetrahydrofurfuryl Methacrylate (THFMA) is an acrylic resin comonomer with a cyclic group . It primarily targets the formation of polymers, specifically in the creation of artificial nails, contact lenses, and stomatological elastomers (fast-curing resins) .

Mode of Action

THFMA is a tetrahydrofurfuryl ester of methacrylic acid obtained by transesterification of tetrahydrofurfuryl alcohol and methyl methacrylate . It acts as a low-viscosity clear liquid that promotes the adhesion of many substances and the polymerization of elastomers . This compound is used as a main ingredient in UV/LED curing gel polishes in concentrations of 50% and more .

Biochemical Pathways

It is known that thfma plays a crucial role in the polymerization process, contributing to the formation of durable and resistant materials .

Result of Action

After curing, products containing THFMA provide good chemical, heat, and water resistance, as well as exceptional hardness and impact strength . This makes it particularly useful in the creation of durable materials such as artificial nails and contact lenses .

Action Environment

The action of THFMA can be influenced by environmental factors. For instance, it is used in UV/LED curing gel polishes, indicating that light exposure may play a role in its curing process . Additionally, the polymer structure of THFMA remains rigid even after absorbing water up to 75%, suggesting that it is resistant to environmental moisture .

生化分析

Biochemical Properties

Tetrahydrofurfuryl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymers. The compound’s interaction with enzymes such as polymerases and esterases is crucial for its function in biochemical pathways. These interactions often involve the formation of covalent bonds between the methacrylate group and the active sites of the enzymes, leading to the polymerization of the compound .

Cellular Effects

Tetrahydrofurfuryl methacrylate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell adhesion and proliferation. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of tetrahydrofurfuryl methacrylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, tetrahydrofurfuryl methacrylate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahydrofurfuryl methacrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrahydrofurfuryl methacrylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of tetrahydrofurfuryl methacrylate vary with different dosages in animal models. At low doses, the compound can promote cell adhesion and proliferation, while at high doses, it can cause toxic or adverse effects. Studies have shown that high doses of tetrahydrofurfuryl methacrylate can lead to reproductive toxicity, including pre-birth death and prolonged estrous cycles in animal models . These findings highlight the importance of dosage in determining the compound’s effects on biological systems.

Metabolic Pathways

Tetrahydrofurfuryl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. For example, it can interact with esterases and other enzymes involved in the breakdown of esters, leading to changes in the levels of metabolites and energy production .

Transport and Distribution

The transport and distribution of tetrahydrofurfuryl methacrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, tetrahydrofurfuryl methacrylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

Tetrahydrofurfuryl methacrylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. These interactions can affect the compound’s activity and function within the cell, leading to changes in cellular processes and biochemical pathways .

属性

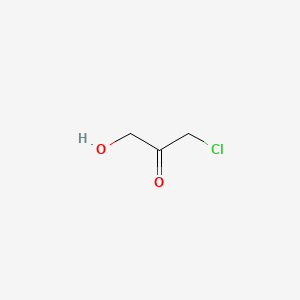

IUPAC Name |

oxolan-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXXNKZQVOXMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-85-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022191 | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or yellow liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

59-62 °C at 0.080 kPa (0.6 mm Hg) | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2455-24-5 | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/120GN9C472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key properties of THFMA that make it suitable for various applications?

A1: THFMA possesses several advantageous properties:

- Good Miscibility: It shows good miscibility with various polymers, including poly(vinyl chloride) (PVC) [], polyepichlorohydrin (PECH) [], and poly(2-chloroethyl methacrylate) (PCEMA) [], making it suitable for blend preparation.

- Tunable Properties: Copolymerization of THFMA with other monomers allows for tailoring properties like glass transition temperature (Tg) [, ], water sorption [, ], and mechanical strength [, ] for specific applications.

- UV Curability: THFMA readily undergoes UV-curing [, ], making it suitable for rapid prototyping and 3D printing applications.

Q2: How does the incorporation of THFMA influence the properties of dental resins?

A2: THFMA acts as an antiplasticizer in dental resins based on Bisphenol A-glycidyl methacrylate (Bis-GMA) [], contributing to high modulus and potentially enhanced durability. Additionally, using THFMA as a co-monomer instead of traditional dimethacrylates can reduce polymerization shrinkage [].

Q3: How does THFMA contribute to the development of sustainable materials?

A3: THFMA can be derived from renewable resources [], aligning with the growing demand for sustainable materials. Its use in the development of biobased vitrimers, which are recyclable and repairable, further strengthens its sustainability profile [].

Q4: What is the role of THFMA in the fabrication of Polymer-Dispersed Liquid Crystal (PDLC) films?

A4: THFMA, with its moderately rigid structure, serves as a crucial component in PDLC films []. Its incorporation allows for fine-tuning the morphology and electro-optical properties of the films, achieving desirable characteristics like low driving voltage and high contrast ratio [].

Q5: How does THFMA affect water sorption in polymeric systems?

A5: Incorporating THFMA into hydrophilic polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) generally reduces water sorption compared to pure PHEMA [, , , ]. The extent of reduction depends on the THFMA content and the specific copolymer composition [, , , ].

Q6: What insights do NMR studies provide into water interactions with THFMA-containing polymers?

A6: NMR studies, particularly those employing Pulsed-Field Gradient (PFG) techniques, reveal the presence of multiple water environments within THFMA-containing hydrogels [, ]. This suggests complex water dynamics within these materials, influenced by interactions with both the hydrophilic and hydrophobic domains of the polymer network [, ].

Q7: How does the presence of THFMA influence drug release from polymer matrices?

A7: The inclusion of THFMA in drug delivery systems based on PHEMA can modulate drug release profiles [, ]. Generally, increasing THFMA content leads to slower drug release due to reduced water uptake and potentially altered polymer chain mobility [, ].

Q8: Are there any concerns regarding the biocompatibility of THFMA?

A8: While THFMA itself exhibits some degree of cytotoxicity [], its incorporation into copolymers, particularly at lower concentrations, can result in materials with acceptable biocompatibility for specific applications [, , ]. Careful optimization of copolymer composition and processing conditions is crucial to ensure biocompatibility [, , ].

Q9: Does THFMA demonstrate any specific biological activity?

A9: While THFMA itself doesn't exhibit inherent bioactivity, copolymers containing THFMA and bioactive fillers like tricalcium phosphate (TCP) or hydroxyapatite (HA) have shown potential for bone regeneration applications []. The bioactive fillers promote bone growth, while the THFMA-containing matrix provides structural support and can be tailored for controlled degradation [].

Q10: What is the molecular formula and molecular weight of THFMA?

A10: The molecular formula of THFMA is C9H14O3, and its molecular weight is 170.21 g/mol.

Q11: What spectroscopic techniques are commonly employed to characterize THFMA and its polymers?

A11: Various spectroscopic techniques are used:

- NMR Spectroscopy (1H and 13C): Provides information about the structure, tacticity, and comonomer sequence distribution in THFMA copolymers [, , , ].

- FTIR Spectroscopy: Useful for identifying characteristic functional groups, monitoring polymerization reactions, and assessing the degree of conversion in cured materials [, , , ].

Q12: What are the typical polymerization methods used for THFMA?

A12: THFMA can be polymerized using various methods:

- Free Radical Polymerization: This is the most common method, often initiated by thermal decomposition of initiators like benzoyl peroxide or AIBN [, , , , ].

- Photopolymerization: THFMA readily polymerizes upon exposure to UV light, making it suitable for applications like coatings and 3D printing [, ].

- Anionic Polymerization: This method, often carried out in microemulsions, enables the synthesis of well-defined THFMA polymers with controlled molecular weight and narrow dispersity [].

Q13: How does the reactivity of THFMA compare to other methacrylates?

A13: THFMA exhibits a reactivity ratio higher than isobornyl methacrylate in photocopolymerization []. In the context of cyclic carbonate-containing methacrylates, THFMA displays less dramatic kinetic effects during copolymerization, suggesting moderate reactivity [].

Q14: What factors can influence the polymerization kinetics of THFMA?

A14: Several factors can impact polymerization:

- Initiator Type and Concentration: The choice of initiator and its concentration affects the initiation rate and ultimately the polymerization rate [, , , ].

- Solvent Effects: The solvent used can influence both the rate of polymerization and the properties of the resulting polymer [, ].

- Temperature: As with most polymerization reactions, temperature plays a crucial role in the reaction kinetics [].

Q15: What are the known safety concerns associated with THFMA?

A15: THFMA can cause allergic contact dermatitis [, ], highlighting the importance of safe handling practices during its use in applications like dental materials or nail enhancement products [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)

![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)